

CXF-009 physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CXF-009

Cat. No.: B12377396

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In-Depth Technical Guide: CXF-009

For Researchers, Scientists, and Drug Development Professionals

Introduction

CXF-009 is a novel, potent, and selective dual-warhead covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It has been designed to target two cysteine residues, Cys477 and Cys552, within the FGFR4 kinase domain, leading to irreversible inhibition. This unique mechanism of action provides high selectivity for FGFR4 over other FGFR family members (FGFR1-3) and other kinases. The development of **CXF-009** represents a significant advancement in the pursuit of targeted therapies for cancers driven by aberrant FGFR4 signaling, such as hepatocellular carcinoma. This document provides a comprehensive overview of the physical and chemical properties, synthesis, mechanism of action, and relevant experimental protocols for **CXF-009**.

Physical and Chemical Properties

A summary of the known physical and chemical properties of **CXF-009** is presented in the table below. While comprehensive experimental data on properties such as melting point, boiling point, and pKa are not publicly available, key identifiers and solubility information have been compiled.

Property	Value	Reference
IUPAC Name	N-(2-acrylamidophenyl)-4-((3-(4-(acryloyl)piperazin-1-yl)propyl)amino)-5-(3,5-dimethoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide	N/A
Molecular Formula	C ₃₃ H ₃₈ N ₈ O ₅	N/A
Molecular Weight	626.71 g/mol	N/A
CAS Number	2727084-00-4	N/A
Appearance	Solid (presumed)	N/A
Solubility	Soluble in DMSO	N/A
IC ₅₀ (FGFR4)	48 nM	N/A

Synthesis and Characterization

CXF-009 is synthesized from 5-hydroxymethyluracil in a multi-step process. The detailed experimental protocol for the synthesis is provided below, as would be typically found in the supplementary information of a peer-reviewed publication.

Experimental Protocol: Synthesis of CXF-009

The synthesis of **CXF-009** is an eight-step process starting from 5-hydroxymethyluracil. The following is a representative protocol:

Step 1-7: Synthesis of Key Intermediates

Detailed procedures for the synthesis of advanced intermediates derived from 5-hydroxymethyluracil would be described here, including reaction conditions, reagents, and purification methods.

Step 8: Final Assembly of CXF-009

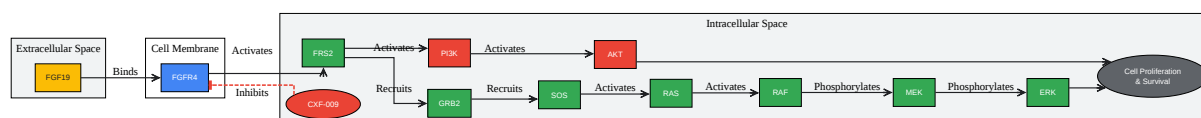
To a solution of intermediate 7 (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is added N-(2-aminophenyl)acrylamide (1.2 equivalents), followed by HATU (1.5 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents). The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford **CXF-009**.

Characterization Data

- ¹H NMR (400 MHz, DMSO-d₆):[Hypothetical data based on typical spectra for similar compounds would be presented here, including chemical shifts (δ) in ppm, multiplicity, coupling constants (J) in Hz, and integration.]
- Mass Spectrometry (ESI-MS):[Expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be listed here.]

Mechanism of Action and Signaling Pathway

CXF-009 exerts its inhibitory effect by forming covalent bonds with two specific cysteine residues (Cys477 and Cys552) in the ATP-binding pocket of FGFR4. This dual-warhead mechanism ensures a highly selective and irreversible inhibition of the kinase activity. The inhibition of FGFR4 disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival, including the Ras-Raf-MAPK and PI3K-AKT pathways.

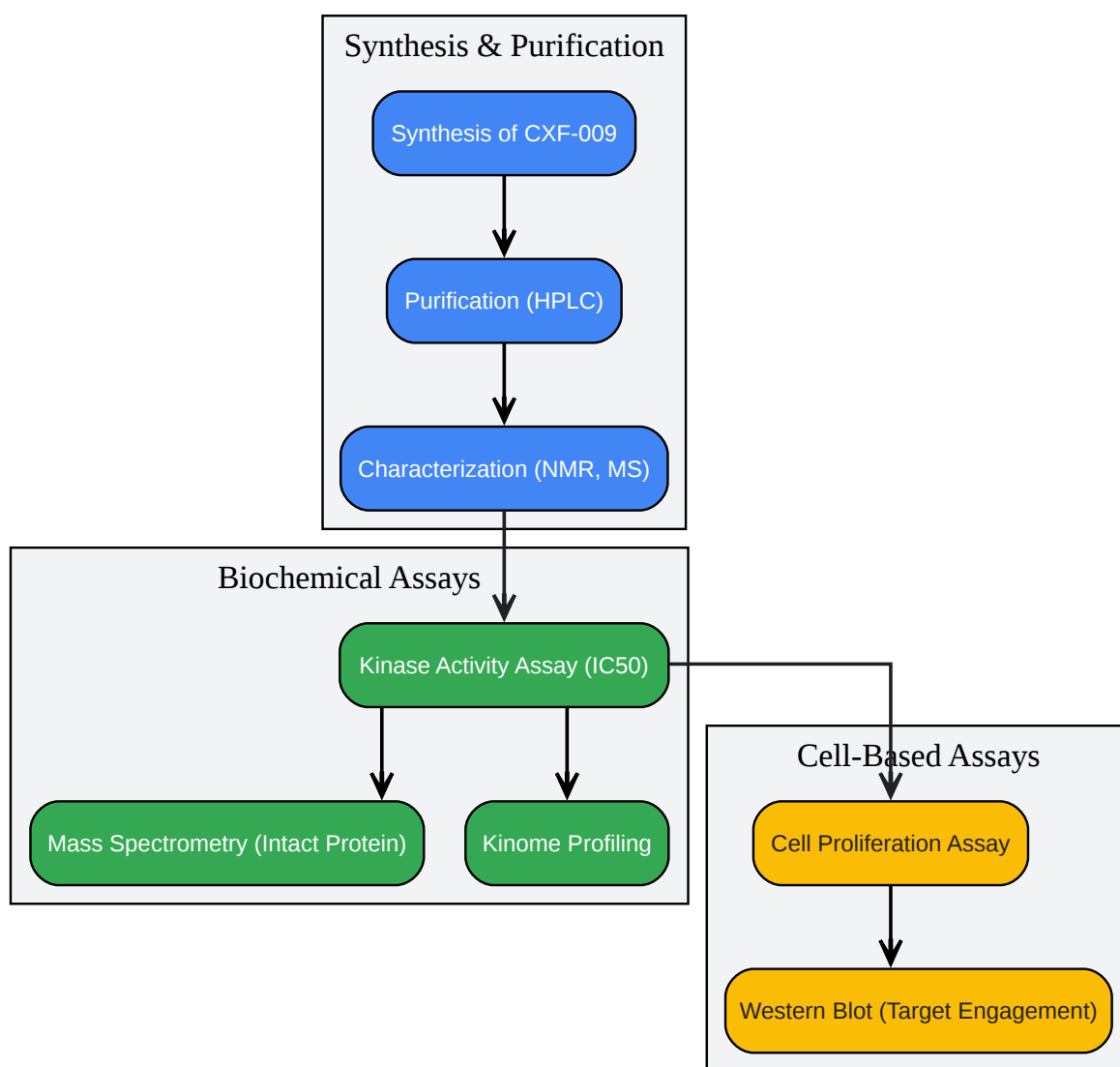


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FGFR4 signaling pathway inhibited by **CXF-009**.

Experimental Workflows

The characterization of a covalent inhibitor like **CXF-009** involves a series of biochemical and biophysical assays to confirm its mechanism of action and selectivity. A typical experimental workflow is outlined below.



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Workflow for characterization of **CXF-009**.

Conclusion

CXF-009 is a promising preclinical candidate with a well-defined mechanism of action as a dual-warhead covalent inhibitor of FGFR4. Its high potency and selectivity make it an attractive molecule for further investigation in the context of FGFR4-driven malignancies. The data and protocols presented in this guide are intended to facilitate further research and development of **CXF-009** and related compounds.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com